

# 2,3-Dichlorophenylacetic acid CAS number and identifiers

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## Compound of Interest

Compound Name: 2,3-Dichlorophenylacetic acid

Cat. No.: B085406

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An In-Depth Technical Guide to **2,3-Dichlorophenylacetic Acid** (CAS: 10236-60-9)

## Executive Summary

**2,3-Dichlorophenylacetic acid** is a chlorinated aromatic carboxylic acid. While its isomers, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely known as herbicides, the 2,3-dichloro isomer serves a more specialized role in the chemical and pharmaceutical industries. [1][2] Its primary utility lies as a versatile organic building block and a potential intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, analytical procedures, and critical safety protocols, designed for researchers and professionals in chemical synthesis and drug development.

## Section 1: Core Identification and Chemical Properties

Accurate identification is the cornerstone of all chemical research and development. **2,3-Dichlorophenylacetic acid** is defined by a specific set of identifiers and properties that distinguish it from its various isomers.

## Chemical Identifiers

A compound's identity is unequivocally established through standardized international identifiers. The key identifiers for **2,3-Dichlorophenylacetic acid** are summarized below.

Identifier	Value	Source
CAS Number	10236-60-9	[PubChem, ChemicalBook][3] [4]
PubChem CID	2734600	[PubChem][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub>	[PubChem, ChemicalBook][3] [4]
IUPAC Name	2-(2,3-dichlorophenyl)acetic acid	[PubChem][3]
SMILES	C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O	[PubChem][3]
InChI	InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)	[PubChem][3]
InChIKey	YWMXEUHQZOQESD-UHFFFAOYSA-N	[PubChem][3]

## Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

Property	Value	Source
Molecular Weight	205.04 g/mol	[ChemicalBook][4]
Appearance	White to pale brown crystalline powder	[Thermo Fisher Scientific][5]
Melting Point	130-135 °C	[ChemicalBook][4][6]
Boiling Point	328.0 ± 27.0 °C (Predicted)	[ChemicalBook][4][6]
Density	1.456 ± 0.06 g/cm <sup>3</sup> (Predicted)	[ChemicalBook][4][6]
Solubility	Soluble in Methanol	[ChemicalBook][4][6]

## Chemical Structure

The arrangement of atoms in **2,3-Dichlorophenylacetic acid** is fundamental to its reactivity and function. The structure consists of a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetic acid group at the 1 position.

Caption: Chemical structure of **2,3-Dichlorophenylacetic acid**.

## Section 2: Synthesis and Manufacturing Insights

While specific industrial synthesis routes for **2,3-Dichlorophenylacetic acid** are proprietary, a plausible and chemically sound pathway can be proposed based on established organic chemistry principles. A common strategy involves the functionalization of a pre-chlorinated benzene derivative.

A logical approach would start from 2,3-dichlorotoluene. The methyl group can be converted to the desired carboxylic acid moiety via a two-step process: radical bromination followed by hydrolysis of the resulting nitrile.

Proposed Synthetic Workflow:

- Radical Bromination: 2,3-Dichlorotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride ( $CCl_4$ ). This selectively brominates the benzylic position to yield 2,3-dichlorobenzyl bromide.
- Cyanation: The resulting benzyl bromide is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. This is a standard  $S_N2$  reaction that substitutes the bromide with a nitrile group, forming 2,3-dichlorophenylacetonitrile.
- Hydrolysis: The nitrile is then subjected to acid-catalyzed hydrolysis (e.g., using aqueous  $H_2SO_4$  and heat). This converts the nitrile group into a carboxylic acid, yielding the final product, **2,3-Dichlorophenylacetic acid**.

Caption: Proposed synthesis workflow for **2,3-Dichlorophenylacetic acid**.

## Section 3: Applications in Research and Development

Unlike its well-known phenoxy-herbicide relatives, **2,3-Dichlorophenylacetic acid** is not primarily used for its biological activity. Instead, its value lies in its utility as a chemical intermediate.

- **Organic Building Block:** The primary application is as a precursor in multi-step organic synthesis.<sup>[7]</sup> The carboxylic acid group can be readily converted into other functional groups (esters, amides, acid chlorides), while the dichlorinated phenyl ring provides a stable scaffold for building more complex molecules, such as active pharmaceutical ingredients (APIs) or specialty chemicals.
- **Analytical Standard:** Phenylacetic acids are sometimes used as internal standards in chromatographic analysis due to their stability and UV absorbance. The 2,4-dichloro isomer, for instance, has been used as an internal standard in the gas chromatographic determination of herbicides. By extension, high-purity **2,3-Dichlorophenylacetic acid** is a suitable candidate for use as a reference or internal standard in the development of analytical methods for related compounds.

## Section 4: Analytical Methodologies

Ensuring the purity and identity of **2,3-Dichlorophenylacetic acid** is critical for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for this purpose.

### Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating method for assessing the purity of a **2,3-Dichlorophenylacetic acid** sample. The causality behind the experimental choices is key: a C18 column is chosen for its effective retention of aromatic compounds, the acidic mobile phase ensures the carboxylic acid is protonated for better peak shape, and UV detection is ideal for the UV-active dichlorophenyl ring.

#### 1. Materials and Reagents:

- **2,3-Dichlorophenylacetic acid** reference standard (>98% purity)

- Sample of **2,3-Dichlorophenylacetic acid** for analysis
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Formic acid (ACS grade)

## 2. Instrument and Conditions:

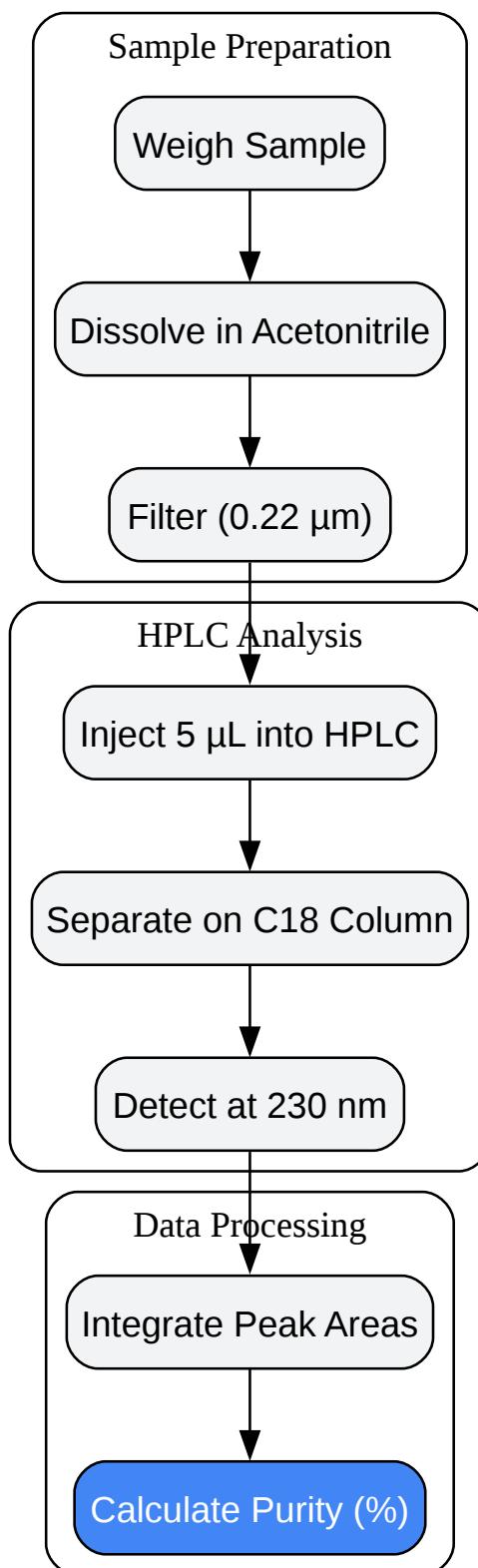
- HPLC System: Agilent 1260 Infinity or equivalent, with a UV-Vis detector.[8]
- Column: Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm).[8]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 30% B to 90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C[8]
- Detection Wavelength: 230 nm[8]
- Injection Volume: 5 µL[8]

## 3. Sample Preparation:

- Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution.
- Sample Preparation: Prepare the analysis sample in the same manner as the standard.
- Working Solutions: Dilute both stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[8]

## 4. Analysis and Data Interpretation:

- Inject the standard to determine its retention time.
- Inject the sample. The peak corresponding to the standard's retention time is **2,3-Dichlorophenylacetic acid**.
- Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at 230 nm.

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Caption: Standard workflow for HPLC purity analysis.

## Section 5: Safety, Handling, and Disposal

Proper handling of **2,3-Dichlorophenylacetic acid** is essential to ensure laboratory safety. The compound presents several hazards that require stringent control measures.

### GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Serious Eye Damage	H318: Causes serious eye damage	GHS05 (Corrosion)
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Respiratory Irritation	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Source: PubChem[3]

### Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Eye Protection: Wear chemical safety goggles or a face shield.[9]
- Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Inspect gloves prior to use. [9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

### First Aid Measures

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
- In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
- In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9]

## Disposal

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a suitable disposal method.[9]

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